Chrysoidine G
Description
Historical Context of Chrysoidine Synthesis and Early Industrial Application
The synthesis of chrysoidine marked an important development in the burgeoning synthetic dye industry of the late 19th century. It was discovered independently by Otto Nikolaus Witt in 1876 and Heinrich Caro in 1875. mfa.orgmdpi.com Chrysoidine was among the earliest azo dyes to achieve commercial success, particularly for dyeing wool. britannica.com Its synthesis involved the coupling of diazotized aniline (B41778) with m-phenylenediamine (B132917). britannica.comiipseries.org This reaction was a key step in the development of azo dye chemistry, a field that would rapidly expand to produce a wide array of colors for various applications. Early industrial applications of chrysoidine included the dyeing of textiles like silk and cotton. smolecule.comdrugfuture.com It was also utilized in other materials such as leather, paper, feathers, grass, wood, and bamboo, demonstrating its versatility as a colorant. smolecule.commdpi.com
Classification within Azo Dyes and Related Chemical Groups
Chrysoidine is classified as an azo dye, a class of organic compounds characterized by the presence of at least one azo group (-N=N-). britannica.comcontaminantdb.ca Specifically, it is a monoazo dye, containing a single azo linkage. mfa.orgmdpi.com Within the broader classification of dyes, chrysoidine is often categorized as a basic or cationic dye due to the presence of amino groups which can become protonated, resulting in a positive charge. invivochem.comalphachemikaindia.commedchemexpress.com This cationic nature influences its interaction with negatively charged fibers, such as wool. smolecule.com Its chemical name is typically given as 4-(phenylazo)-1,3-benzenediamine monohydrochloride or 2,4-diaminoazobenzene (B1211170) hydrochloride. drugfuture.com It is also known by various synonyms, including C.I. Basic Orange 2 and Solvent Orange 3. ontosight.aimfa.orgdrugfuture.com Chrysoidine belongs to the class of azobenzenes, which are organonitrogen aromatic compounds containing a central azo group conjugated to benzene (B151609) rings. contaminantdb.ca
Contemporary Academic Significance and Research Gaps
In contemporary academic contexts, chrysoidine remains relevant in several areas, particularly in analytical chemistry and environmental science due to its historical and ongoing use as a dye and its potential environmental impact. Research continues into methods for its detection and removal from water and wastewater, reflecting concerns about dye pollution. invivochem.comresearchgate.net Studies explore advanced oxidation processes and adsorption techniques for the degradation or removal of chrysoidine from aqueous solutions. invivochem.comresearchgate.netmdpi.com Furthermore, chrysoidine and its derivatives are sometimes used in research as model compounds for studying the properties and reactions of azo dyes. researchgate.net Its application as a biological stain in microscopy also persists, aiding in the visualization of cellular structures and microorganisms in bacteriology, botany, and virology. ontosight.aidrugfuture.comalphachemikaindia.comchemimpex.com
Despite its long history and continued use, research gaps regarding chrysoidine exist. While analytical methods for its detection, such as HPLC and ELISA, have been developed and refined, the complete understanding of its environmental fate and the long-term effects of its degradation products still warrants further investigation. mdpi.com Research into more efficient and sustainable methods for its removal from industrial effluents is ongoing. invivochem.comresearchgate.netmdpi.com Furthermore, while its general mechanism of action as a cationic dye is understood, detailed studies on its specific interactions within different fiber matrices at a molecular level are less extensively documented in readily available academic literature. smolecule.com
Here is a table summarizing some physical and chemical properties of Chrysoidine:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClN₄ | drugfuture.cominvivochem.commedchemexpress.com |
| Molecular Weight | 248.71 g/mol | drugfuture.cominvivochem.commedchemexpress.comnih.gov |
| Appearance | Reddish-brown crystalline powder | drugfuture.com |
| Melting Point | 118-118.5 °C (dec.) or 235 °C (dec.) | drugfuture.cominvivochem.comalphachemikaindia.com |
| Solubility (water) | 5.5% at 15°C | drugfuture.com |
| Solubility (ethanol) | 4.75% at 15°C | drugfuture.com |
| PubChem CID | 10771 | invivochem.comnih.govnih.goveasychem.org |
Note: Different sources provide slightly varying melting points, potentially due to different forms (e.g., hydrochloride salt vs. free base) or experimental conditions.
Research findings related to chrysoidine in academic studies include investigations into its degradation using various methods. For example, studies have explored the use of ultrasonic-assisted processes with catalysts like copper sulfide (B99878) nanoparticles loaded on activated carbon for the removal of chrysoidine G from aqueous solutions. invivochem.com Another study investigated the sonocatalytic degradation of Chrysoidine R dye using ultrasonically synthesized NiFe₂O₄ catalyst, examining the effects of parameters like pH, power output, and catalyst loading. mdpi.com The development of sensitive detection methods, such as indirect competitive ELISA, for quantifying chrysoidine in various matrices has also been a focus of research, demonstrating high sensitivity and specificity. mdpi.com These studies highlight the ongoing academic interest in addressing the analytical and environmental challenges associated with chrysoidine.
Toxicological Research and Mechanisms of Action of Chrysoidine
Chrysoidine, an azo dye, has been the subject of toxicological investigations, with a particular focus on its potential to induce genetic damage. Studies have explored its interactions with DNA through various in vitro and in vivo assessments.
Genotoxicity Studies and DNA Interactions
Genotoxicity studies are crucial in evaluating the potential of a chemical to damage genetic information within a cell, which can lead to mutations. Chrysoidine and its related compounds have been examined for their genotoxic properties. The chemicals in the chrysoidine group are classified as genotoxic. industrialchemicals.gov.au
In Vitro Mutagenicity Assessments
In vitro studies utilize non-living biological material or conducted outside of a living organism to assess mutagenic potential.
The Ames test is a widely used bacterial reverse mutation assay that assesses the ability of a chemical to cause mutations in specific strains of Salmonella typhimurium and Escherichia coli. These strains are histidine-deficient (auxotrophic) and require histidine to grow. Mutations caused by the test substance can revert the bacteria to a state where they can synthesize histidine, allowing them to grow on a histidine-deficient medium. nib.si The test is performed with and without metabolic activation, typically using a rat liver homogenate fraction known as S9 mix, to mimic the metabolic processes that can occur in the liver and potentially activate or detoxify the chemical. nib.si
Several studies have evaluated the genotoxicity of chrysoidine using the Ames test across various Salmonella typhimurium strains. Positive results have been observed with and without the addition of S9 mix. baua.de For instance, in strains TA100, TA1537, and TA98, concentrations ranging from 0 to 2,500 µ g/plate were used, yielding positive results. baua.de Another study using strain TA100 with concentrations from 0 to 80 µ g/plate showed positive results specifically with S9-mix. baua.de Solvent Orange 3, a form of chrysoidine base, induced gene mutations with metabolic activation in Salmonella typhimurium strains TA98, TA100, TA1537, and TA1538, but not in TA1535. industrialchemicals.gov.au Under reductive Ames test conditions with flavin mononucleotide (FMN), the frequency of Solvent Orange 3-induced gene mutation decreased in strain TA100, suggesting that azo bond cleavage reduced its mutagenicity in this strain. industrialchemicals.gov.au Chrysoidine monoacetate also yielded positive results in an Ames assay in S. typhimurium strain TA100 under standard conditions (uninduced hamster S9) and in strain TA98 under standard and reductive (FMN) conditions, while negative results were obtained in TA100 under reductive conditions. industrialchemicals.gov.au
Data on Ames test results for Chrysoidine in Salmonella typhimurium strains:
| Strain | Metabolic Activation (S9 Mix) | Results | Reference |
| TA98 | With and without | Positive | baua.de |
| TA100 | With and without | Positive | baua.de |
| TA1537 | With and without | Positive | baua.de |
| TA1538 | With and without | Positive | industrialchemicals.gov.au |
| TA1535 | With and without | Negative | industrialchemicals.gov.au |
| TA100 | With | Positive | baua.de |
| TA100 | Without | Negative | baua.de |
| TA100 | With (uninduced hamster S9) | Positive | industrialchemicals.gov.au |
| TA98 | With (uninduced hamster S9) | Positive | industrialchemicals.gov.au |
| TA100 | With (reductive, FMN) | Negative | industrialchemicals.gov.au |
| TA98 | With (reductive, FMN) | Positive | industrialchemicals.gov.au |
Chrysoidine Y and R were converted by rat liver postmitochondrial supernatant (S9) to products mutagenic to Salmonella typhimurium strain TA100. nih.govnih.gov However, intact rat hepatocytes did not show such release of mutagens despite the induction of unscheduled DNA synthesis in these cells by chrysoidine dyes. nih.govsigmaaldrich.com This suggests that genotoxic products formed within hepatocytes may either react within the cell or be detoxified before release. nih.gov
Unscheduled DNA Synthesis (UDS) is a DNA repair process that can be indicative of DNA damage. It measures the repair synthesis of DNA that occurs outside of the normal S-phase of the cell cycle. Studies on primary rat hepatocytes have investigated the ability of chrysoidine to induce UDS.
Solvent Orange 3 has been shown to induce unscheduled DNA synthesis in vitro in rat hepatocytes. industrialchemicals.gov.aubaua.de Chrysoidine components have demonstrated the ability to induce unscheduled DNA synthesis in rat hepatocytes in vitro, with results ranging between 11.92 and 23.5 net nuclear grains at a dose level of 2.5 micrograms/incubation. nih.gov Methyl substitution on the dye components had little influence on genetic toxicity in hepatocytes in terms of UDS induction. nih.gov
Data on Unscheduled DNA Synthesis in Rat Hepatocytes:
| Compound | Dose Level (µ g/incubation ) | Net Nuclear Grains | Result | Reference |
| Solvent Orange 3 | Not specified | Not specified | Positive | industrialchemicals.gov.aubaua.de |
| Chrysoidine components | 2.5 | 11.92 - 23.5 | Positive | nih.gov |
DNA strand breaks are a form of DNA damage that can be caused by exposure to genotoxic agents. The unicellular green alga Chlamydomonas reinhardtii has been used as a test organism to assess the induction of DNA strand breaks. nih.govnies.go.jp
Basic Orange 2, a related compound to chrysoidine, has been reported to cause DNA strand breaks in algae such as Chlamydomonas reinhardtii. industrialchemicals.gov.au Chrysoidine itself has been identified as an indirect-acting genotoxin that induced DNA strand breaks in Chlamydomonas reinhardtii. nih.gov Statistically significant increases in DNA strand breaks were observed following exposure to chrysoidine at concentrations of both 0.1 and 10 µM. nih.gov
Data on DNA Strand Breaks in Chlamydomonas reinhardtii:
| Compound | Concentration (µM) | Result | Reference |
| Basic Orange 2 | Not specified | DNA strand breaks induced | industrialchemicals.gov.au |
| Chrysoidine | 0.1 | Statistically significant increase | nih.gov |
| Chrysoidine | 10 | Statistically significant increase | nih.gov |
In Vivo Genotoxicity Assessments
In vivo studies are conducted within a living organism to evaluate the genotoxic effects of a substance.
The micronucleus test is a cytogenetic assay used to detect chromosomal damage (clastogenicity) or spindle malfunction (aneugenicity) by identifying micronuclei in cells. inotiv.comx-cellr8.com Micronuclei are small, extra nuclear bodies that contain displaced chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. x-cellr8.comnih.gov In murine models, this test is typically performed by examining immature erythrocytes (polychromatic erythrocytes) in bone marrow or peripheral blood for the presence of micronuclei. inotiv.com
Basic Orange 2, a compound related to chrysoidine, was tested in a micronucleus assay in mice at doses up to 300 mg/kg body weight and yielded negative results for clastogenicity. industrialchemicals.gov.aubaua.de
Data on Micronucleus Test in Murine Models:
| Compound | Species | Dose (mg/kg bw) | Endpoint | Result | Reference |
| Basic Orange 2 | Mice | Up to 300 | Clastogenicity | Negative | industrialchemicals.gov.aubaua.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H | |
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InChI Key |
MCTQNEBFZMBRSQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |
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Molecular Formula |
C12H12N4.ClH, C12H13ClN4 | |
| Record name | C.I. BASIC ORANGE 2 | |
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Related CAS |
83968-67-6, 495-54-5 (Parent) | |
| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:2) | |
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| Record name | C.I. Solvent Orange 3 | |
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DSSTOX Substance ID |
DTXSID0024559, DTXSID301046022 | |
| Record name | C.I. Basic Orange 2 | |
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| Record name | 4‐[(1Z)‐2‐Phenyldiazen‐1‐yl]benzene‐1,3‐diamine hydrochloride | |
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Molecular Weight |
248.71 g/mol | |
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Physical Description |
C.i. basic orange 2 appears as red-brown powder, large black shiny crystals with a green luster or purple powder. (NTP, 1992), Reddish-brown solid; [HSDB] Deep red powder; [MSDSonline] | |
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| Record name | Chrysoidine | |
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Boiling Point |
2262 °C | |
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Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |
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Vapor Pressure |
0.00000152 [mmHg] | |
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Color/Form |
REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |
CAS No. |
532-82-1 | |
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| Record name | 4-phenylazophenylene-1,3-diamine monohydrochloride | |
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Melting Point |
244 to 245 °F (NTP, 1992), 118-118.5 °C, Melting point: Decomposes at 235 °C | |
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Toxicological Research and Mechanisms of Action of Chrysoidine
Genotoxicity Studies and DNA Interactions
In Vivo Genotoxicity Assessments
Studies in Drosophila melanogaster (Feed and Injection)
Drosophila melanogaster, commonly known as the fruit fly, is a widely used model organism in genetic research due to its rapid life cycle and well-characterized genome unimelb.edu.au. Studies involving the administration of chemicals through feed or injection are standard methods to assess potential toxic effects in this organism windows.netnih.gov. While the search results mention Drosophila melanogaster as a model organism used in genotoxicity assays for detecting genotoxic carcinogens and in studies involving azo dyes, specific detailed findings regarding chrysoidine administration via feed or injection in Drosophila melanogaster were not extensively detailed within the provided snippets windows.netpublications.gc.caarabjchem.org. However, it is noted that non-mammalian mutagenicity assays, such as the sex-linked recessive lethal assay in Drosophila, have been used, and negative results were obtained for some substances in the azo basic dyes subgroup which includes chrysoidine publications.gc.ca.
Unscheduled DNA Synthesis (UDS) in Rat Somatic Cells
Unscheduled DNA Synthesis (UDS) is a process that indicates DNA repair activity, often triggered by DNA damage. Positive results in UDS assays suggest that a chemical can induce DNA damage that is recognized and undergoing repair. In vivo rat hepatocyte studies have shown that a 12-hour exposure to Chrysoidine G caused unscheduled DNA synthesis (UDS) tsu.edu. Chrysoidine induced unscheduled DNA synthesis (UDS) in rat hepatocytes in vitro and in vivo. UDS was also induced in vitro in human hepatocytes ca.gov. Studies evaluating the genotoxicity of chrysoidine in the Ames test have shown positive results with and without S-9 mix, and an UDS test in vivo showed positive results baua.de. Bacterial mutagenesis and hepatocyte unscheduled DNA synthesis induced by chrysoidine azo-dye components have been reported publications.gc.canih.gov.
Classification as a Mutagenic Substance (Category 3)
Chrysoidine has been classified as a Category 3 mutagenic substance industrialchemicals.gov.ausmolecule.com. This classification suggests a possible risk of irreversible effects smolecule.comscbt.com. The genotoxicity data, including in vitro data in bacteria and mammalian cells, as well as positive results from an in vivo UDS test, support the classification in Mutagenicity Category 3 with the risk phrase R68 ("Possible risk of irreversible effects") baua.de. Some safety data sheets also classify chrysoidine with hazard statements indicating suspected of causing genetic defects (H341) cdhfinechemical.com. One source indicates a classification of Germ cell mutagenicity Category 1A, 1B medchemexpress.com.
Carcinogenicity Assessments and Tumorigenic Potential
Assessments of chrysoidine's carcinogenicity and tumorigenic potential have involved both animal studies and human epidemiological evidence.
Human Epidemiological Evidence and Case-Control Studies
Human epidemiological evidence regarding the carcinogenicity of chrysoidine is considered inadequate nih.govregulations.govinchem.orgiarc.fr. However, reports and case-control studies have investigated a potential link between exposure to chrysoidine, particularly through the use of dyed maggots by anglers, and the incidence of bladder cancer.
Bladder Cancer Incidence in Exposed Populations (e.g., Anglers with Dyed Maggots)
Reports of bladder cancer in amateur fishermen in the United Kingdom exposed to chrysoidine-dyed maggots stimulated further case reports and two case-control studies industrialchemicals.gov.aunih.govregulations.govinchem.orgiarc.fr. Coarse fishermen use synthetic dyes, including chrysoidine (used for bronze-dyed maggots), to stain maggot bait psu.edu. While yellow and red maggots are typically internally dyed, bronze-dyed maggots are produced by surface staining, leading to inevitable hand contamination for anglers psu.edu. Chrysoidine, a low molecular weight mono-azo-dye, has been found in the urine of men working in the paper dyeing industry psu.edu.
Relative Risk Analysis in Case-Control Studies
Two case-control studies have provided information on whether the use of dyed maggots by anglers increases the risk of developing urothelial cancers psu.edu. A large-scale bladder cancer case-control study in Yorkshire, UK (over 900 pairs), found relative risks of 0.7 (95% confidence interval, 0.2–2.3) based on five exposed cases for the use of bronze (surface-coloured) maggots, and 2.0 (0.6–6.2) based on nine exposed cases for yellow maggots (ready or self-coloured) nih.govregulations.govinchem.orgiarc.fr. A smaller study in the West Midlands, UK (202 pairs), showed a higher percentage of use of dyed maggots among cases (14%) compared to controls (8%). This study noted a three-fold excess risk associated with the use of bronze maggots for more than five years nih.govregulations.govinchem.orgiarc.fr. One study provided a null result, whereas the other found an excess risk associated with the use of bronze maggots for more than 5 years psu.edu.
Data from Case-Control Studies on Dyed Maggot Use and Bladder Cancer
| Study Location (UK) | Study Size (Case-Control Pairs) | Maggot Type (Exposure) | Relative Risk (95% CI) | Notes |
| Yorkshire | >900 | Bronze (surface-coloured) | 0.7 (0.2–2.3) | Based on 5 exposed cases |
| Yorkshire | >900 | Yellow (ready or self-coloured) | 2.0 (0.6–6.2) | Based on 9 exposed cases |
| West Midlands | 202 | Dyed maggots overall | Higher percentage use in cases (14%) vs controls (8%) | |
| West Midlands | 202 | Bronze maggots (>5 years use) | 3.0 (excess risk) |
The International Agency for Research on Cancer (IARC) has evaluated chrysoidine as not classifiable as to its carcinogenicity to humans (Group 3) based on limited evidence of carcinogenicity in animals and inadequate evidence of carcinogenicity in humans nih.govregulations.govinchem.orgiarc.fr.
IARC Classification and Evaluation (Group 3)
The International Agency for Research on Cancer (IARC) has evaluated chrysoidine and classified it as "not classifiable as to its carcinogenicity to humans" (Group 3). industrialchemicals.gov.aunih.govinchem.orgwho.intwho.int This classification is based on limited evidence of carcinogenicity in animals and inadequate evidence of carcinogenicity in humans. industrialchemicals.gov.aunih.govinchem.orgiarc.fr The IARC's evaluation in 1987 placed chrysoidine in this category. inchem.orgwho.intwho.int
Animal Carcinogenicity Studies
Chrysoidine has been tested for carcinogenicity in animal models, primarily through oral administration studies in mice and rats. nih.govinchem.orgiarc.frinchem.org
Oral administration studies in mice have provided some evidence of carcinogenicity. In one experiment, C57BL mice fed a low-vitamin diet containing 0.2% chrysoidine for 13 months showed significantly increased incidences of liver adenomas and adenocarcinomas (72%). industrialchemicals.gov.au Leukemia and reticular cell sarcomas were also observed in these treated mice, with a combined incidence of 27%, compared to control groups. industrialchemicals.gov.aubaua.deca.gov Liver tumors, specifically adenomas and adenocarcinomas, were observed in a high percentage of treated mice in another study, with the first tumors appearing after 10-11 months. baua.de Metastases of liver tumors to the lungs were also noted in some animals. industrialchemicals.gov.au
An overview of findings from oral administration studies in mice is presented in the table below:
| Animal Model | Route of Administration | Observed Tumors | Incidence in Treated Animals | Incidence in Control Animals | Reference |
| C57BL Mice | Oral (in diet) | Liver Adenomas and Adenocarcinomas | 72% (75/104) | 1-2% (1/89, 2/117) | industrialchemicals.gov.aubaua.de |
| C57BL Mice | Oral (in diet) | Leukemia and Reticular Cell Sarcomas | 27% (28/104) | 10% (9/89, 12/117) | industrialchemicals.gov.aubaua.deca.gov |
Existing animal carcinogenicity studies on chrysoidine have notable limitations, which contribute to the IARC's classification of "limited evidence" in animals. Several studies were conducted as single experiments. nih.govinchem.org Reports for some experiments, particularly those involving rats, have been described as inadequately reported. industrialchemicals.gov.aunih.govinchem.orgiarc.frinchem.org For instance, a study in rats using oral administration was considered inadequate due to major deficiencies in documentation. baua.de Another rat experiment was performed with a low dose administered to a small number of animals with short exposure and observation periods, which may not have fully explored the carcinogenic potential. industrialchemicals.gov.au Doubts have also been raised regarding the purity and/or authenticity of the substance tested in one positive mouse study, and the same authors were reportedly unable to repeat the results with authentic chrysoidine. baua.de
Postulated Carcinogenic Mechanism of Action
The postulated carcinogenic mechanism of action for chrysoidine involves metabolic activation. industrialchemicals.gov.au
A key step in the metabolism of azo dyes like chrysoidine is the reductive cleavage of the azo bond (-N=N-). industrialchemicals.gov.auresearchgate.netnih.goveuropa.eu This process can occur through enzyme-mediated metabolism in the liver, skin, and intestines, facilitated by enzymes such as NADH cytochrome P450 reductase, NAD(P)H quinone oxidoreductase, and cytochrome P450s. industrialchemicals.gov.au Bacterial azo dye degradation in the intestinal microbiota also leads to the cleavage of azo bonds. researchgate.netnih.gov This cleavage results in the formation of aromatic amine metabolites. industrialchemicals.gov.auresearchgate.netnih.goveuropa.eu These aromatic amines are expected to have greater absorption than the parent dye. industrialchemicals.gov.au The toxicity and carcinogenicity of azo dyes are largely influenced by the formation of these aromatic amines, some of which are known carcinogens. researchgate.netnih.govsmolecule.com
Following the formation of aromatic amines, further metabolic activation can occur, potentially leading to the formation of reactive nitrenium ions. industrialchemicals.gov.ausmolecule.com This process often involves N-hydroxylation of the aromatic amines to N-hydroxylamines, and the eventual formation of pro-carcinogenic nitrenium ions. industrialchemicals.gov.au These highly reactive nitrenium ions are electrophilic and can covalently bind to DNA, provided they are sufficiently stabilized. industrialchemicals.gov.auresearchgate.netsmolecule.com The stability of these nitrenium ions is thought to correlate with mutagenicity. industrialchemicals.gov.au The non-fused conjugated ring polycyclic aromatic amine component of chrysoidine is postulated to contribute to the stabilization of these reactive nitrenium ions. industrialchemicals.gov.au
Covalent Binding to DNA and Subsequent Cellular Damage
Studies have investigated the potential of chrysoidine to interact directly with deoxyribonucleic acid (DNA), a critical biological macromolecule. Covalent binding of chemical compounds to DNA is a significant mechanism of genotoxicity, potentially leading to mutations and cellular damage nih.govfrontiersin.org. While some research indicates that the toxicity of chrysoidine hydrochloride itself to calf thymus DNA (ct-DNA) is weak, combined contamination with other substances, such as cetyltrimethyl ammonium (B1175870) bromide (CTMAB), has shown obvious toxic interaction with ct-DNA nih.gov. This interaction can lead to the formation of an ion-associated complex through electrostatic and hydrophobic forces, altering the conformation of DNA and exhibiting toxic effects nih.gov. The combination of chrysoidine hydrochloride and CTMAB demonstrated higher toxicity to ct-DNA than either compound individually, suggesting a synergistic toxic co-effect nih.gov.
Systemic Toxicological Effects and Molecular Interactions
The systemic toxicological effects of chrysoidine involve its interactions with various biological components within the body. Understanding these molecular interactions is crucial for elucidating the mechanisms of toxicity and the fate of the compound in vivo.
Interactions with Biological Macromolecules
Biological macromolecules, such as proteins and nucleic acids, are primary targets for interaction with xenobiotics like chrysoidine nih.govarxiv.org. These interactions can influence the absorption, distribution, metabolism, and excretion of the compound, as well as perturb the normal functions of the macromolecules researchgate.net.
Binding to Human Serum Albumin (HSA)
Studies employing techniques such as isothermal titration calorimetry (ITC) and various spectroscopic methods have provided detailed insights into the binding characteristics of chrysoidine to HSA researchgate.netnih.govresearchgate.net.
Stoichiometry and Binding Mechanisms (e.g., Hydrogen Bonding)
Research utilizing ITC has estimated the binding stoichiometry of chrysoidine to HSA. One study reported a stoichiometry of approximately 1.5:1, indicating that on average, 1.5 molecules of chrysoidine bind to one molecule of HSA researchgate.netnih.govresearchgate.net. This binding process has been characterized as spontaneous nih.govresearchgate.net.
Further investigations, including molecular docking studies, have explored the specific mechanisms driving the interaction. Hydrogen bonding has been identified as a significant force involved in the binding of chrysoidine to HSA nih.govresearchgate.netsmolecule.comresearchgate.net. Specifically, a hydrogen bond with a distance of 1.80 Å has been observed between the chrysoidine molecule and the Gln-211 residue of HSA nih.govresearchgate.net. Van der Waals forces also contribute to the binding interaction researchgate.net.
Here is a data table summarizing the binding stoichiometry and mechanism:
| Parameter | Value | Method Used | Citation |
| Binding Stoichiometry | ~1.5:1 | Isothermal Titration Calorimetry (ITC) | researchgate.netnih.govresearchgate.net |
| Binding Process | Spontaneous | Isothermal Titration Calorimetry (ITC) | nih.govresearchgate.net |
| Key Binding Force | Hydrogen Bonding | Spectroscopic Methods, Molecular Docking | nih.govresearchgate.netsmolecule.comresearchgate.net |
| Specific Hydrogen Bond | 1.80 Å between Chrysoidine and Gln-211 (HSA) | Molecular Docking | nih.govresearchgate.net |
Conformational Changes and Functional Impairment (e.g., Esterase Activity)
The binding of chrysoidine to HSA can induce changes in the conformation of the protein, which may subsequently affect its biological functions nih.govresearchgate.net. Spectroscopic methods, such as fluorescence spectroscopy, have revealed that chrysoidine binding induces dynamic quenching in the fluorescence of HSA nih.govresearchgate.net. This quenching, along with changes in the secondary structure and the microenvironment surrounding the Trp-214 residue of HSA, indicates a conformational alteration upon binding nih.govresearchgate.net.
One of the functional consequences of chrysoidine binding to HSA is the decrease in the protein's esterase activity researchgate.netnih.govresearchgate.net. HSA exhibits a weak esterase-like activity, which is physiologically important due to its high concentration in the body mdpi.comscirp.org. The reduction in esterase activity following chrysoidine addition is attributed to the changes in the protein's structure induced by the binding event nih.govresearchgate.net.
Here is a data table illustrating the observed effects on HSA conformation and function:
| Effect on HSA | Observation | Method(s) Used | Citation |
| Fluorescence Quenching | Dynamic quenching of HSA fluorescence | Fluorescence Spectroscopy | nih.govresearchgate.net |
| Secondary Structure Changes | Changes observed | Spectroscopic Methods | nih.govresearchgate.net |
| Microenvironment of Trp-214 | Alterations in the microenvironment | Spectroscopic Methods | nih.govresearchgate.net |
| Esterase Activity | Decreased activity | Esterase Activity Assay | researchgate.netnih.govresearchgate.net |
| Cause of Esterase Activity Decrease | Attributed to changes in protein structure induced by binding | Based on correlation between structural changes and activity | nih.govresearchgate.net |
Implications for In Vivo Transportation and Toxicity
The binding interaction between chrysoidine and HSA has significant implications for the in vivo transportation and toxicity of the dye researchgate.netnih.govresearchgate.net. HSA serves as a major carrier protein in the bloodstream, transporting various substances to their target tissues or sites of metabolism and excretion researchgate.net. When chrysoidine binds to HSA, its free concentration in the blood is reduced, and its distribution throughout the body can be influenced by the pharmacokinetics of the HSA-chrysoidine complex.
The strong binding affinity observed between chrysoidine and HSA suggests that a considerable fraction of the dye in circulation may be bound to albumin researchgate.net. This binding can affect the rate at which chrysoidine is delivered to target organs, where it may exert toxic effects, or to the liver and kidneys for metabolism and excretion. Changes in HSA conformation and function upon binding could also potentially impact the transport and activity of other molecules that normally bind to HSA nih.govresearchgate.net. Understanding these interactions at the molecular level provides valuable information for detailing the transportation mechanism and potential toxicity of chrysoidine in vivo researchgate.netnih.govresearchgate.net.
Other Reported Toxicities
Toxicological studies on chrysoidine have identified a range of other adverse effects in experimental animals, extending beyond potential impacts on hemoglobin.
Effects on Red Blood Cell Counts and Hemoglobin Levels
Studies have indicated that exposure to chrysoidine can affect hematological parameters. In a repeated dose study where rats were administered Basic Orange 2 (a synonym for Chrysoidine) in drinking water, statistically significant decreases in red blood cell counts and small decreases in hemoglobin levels were observed. Specifically, female rats showed a 27% decrease in red blood cell counts and a 10% decrease in hemoglobin levels, while male rats exhibited a 10% decrease in red blood cell counts and a 3% decrease in hemoglobin levels at the tested dose industrialchemicals.gov.au.
The following table summarizes the observed effects on red blood cell counts and hemoglobin levels in rats:
| Parameter | Sex | Observed Effect (%) | Source |
| Red Blood Cell Count | Females | -27 | industrialchemicals.gov.au |
| Red Blood Cell Count | Males | -10 | industrialchemicals.gov.au |
| Hemoglobin Level | Females | -10 | industrialchemicals.gov.au |
| Hemoglobin Level | Males | -3 | industrialchemicals.gov.au |
Gastrointestinal Observations (e.g., Binucleated Parietal Cells, Forestomach Pigmentation)
Investigations into the gastrointestinal effects of chrysoidine have revealed notable changes in the stomach. Significant increases in the number of binucleated parietal cells in the stomach mucosa have been observed canada.caindustrialchemicals.gov.au. Additionally, pigmentation of the forestomach has been reported canada.caindustrialchemicals.gov.au. These observations suggest local effects of the dye or its metabolites on the gastric tissue following oral exposure canada.ca. Glandular stomach and small intestine secretions were also observed in one study industrialchemicals.gov.au.
Biotransformation and Metabolism of Chrysoidine
Metabolic Pathways and Enzyme Systems
The metabolic conversion of chrysoidine is initiated by enzymes from intestinal microorganisms and further processed by hepatic enzyme systems. bohrium.comnih.gov This process transforms the lipophilic parent dye into more polar, water-soluble metabolites. nih.gov
The initial and most critical step in the metabolism of azo dyes like chrysoidine is the reductive cleavage of the azo bond (–N=N–). nih.govscispace.com This reaction is predominantly carried out by azoreductase enzymes produced by a wide variety of anaerobic bacteria residing in the gastrointestinal tract. bohrium.comnih.gov Evidence suggests that intestinal microbial azoreductase may be more significant in azo reduction than reductive enzymes found in the liver. bohrium.com
Azoreductase activity is common among various intestinal bacteria, including species of Clostridium, Enterococcus, and Escherichia. scispace.com These enzymes catalyze the reductive cleavage of the azo linkage to produce aromatic amines. bohrium.com Bacterial azoreductases are often flavin-dependent and utilize cofactors such as NADH or NADPH to facilitate the reduction. nih.govresearchgate.net The activity of these enzymes can be influenced by the specific composition and distribution of the gut microflora. nih.gov
Following the initial azo-reduction in the gut, the resulting aromatic amine metabolites are absorbed and transported to the liver, where they undergo further metabolism. The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in this stage. nih.gov Specifically, CYP1A1, an extrahepatic enzyme also found in the liver after induction, is known for its involvement in the biotransformation of polycyclic aromatic hydrocarbons and aromatic amines. nih.govnih.gov
The primary role of the CYP1A1 system in this context is to catalyze hydroxylation reactions, which are a type of oxidation. taylorandfrancis.commdpi.com This process introduces hydroxyl (–OH) groups onto the aromatic rings of the amine metabolites, increasing their polarity and rendering them more suitable for subsequent Phase II conjugation reactions. youtube.com The expression of CYP1A1 is inducible by many of its own substrates via the aryl hydrocarbon receptor (AhR). nih.govnih.gov
Phase I metabolism serves to convert lipophilic compounds into more polar molecules by adding or exposing functional groups like –OH or –NH2. nih.gov For chrysoidine, Phase I encompasses several reaction types. pharmaguideline.comdrughunter.com
Reduction: The principal Phase I reaction for the parent chrysoidine molecule is the azo-reduction, which cleaves the dye into its constituent aromatic amines. pharmaguideline.comnih.gov This is primarily mediated by bacterial azoreductases in the intestine. bohrium.com
Oxidation: The aromatic amine metabolites formed from azo-reduction undergo subsequent oxidation, mainly through hydroxylation. youtube.com This is catalyzed by the Cytochrome P450 enzyme system, particularly CYP1A1, in the liver. nih.govnih.gov
Hydrolysis: While reduction and oxidation are the major pathways, hydrolysis reactions, which involve the cleavage of chemical bonds by the addition of water, can also occur, although they are less central to the primary breakdown of chrysoidine itself. nih.govdrughunter.com
Table 1: Key Enzyme Systems in Chrysoidine Metabolism
| Enzyme System | Primary Location | Metabolic Phase | Key Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|---|
| Azo-reductases | Intestinal Microbiota | Phase I | Reductive cleavage of azo bond | NADH, NADPH, Flavins |
| Cytochrome P450 (CYP1A1) | Liver, Extrahepatic Tissues | Phase I | Oxidation (Hydroxylation) of aromatic amines | NADPH |
Phase II reactions involve the conjugation of the functionalized metabolites from Phase I with endogenous hydrophilic molecules. nih.govresearchgate.net This process, also known as conjugation, significantly increases the water solubility of the metabolites, which is essential for their detoxification and excretion. uomus.edu.iqyoutube.com
Glucuronidation: This is a common Phase II pathway where glucuronic acid is attached to hydroxyl or amino groups of the metabolites. The reaction is catalyzed by UDP-glucuronyltransferases (UGTs). researchgate.netslideshare.net
Sulfation: In this reaction, a sulfonate group is added to the metabolites, a process catalyzed by sulfotransferases (SULTs). Sulfation often competes with glucuronidation and leads to highly water-soluble, inactive metabolites. researchgate.netuomus.edu.iq
Acetylation: This pathway is important for metabolites containing primary amino groups. Acetyl-CoA donates an acetyl group in a reaction catalyzed by N-acetyltransferases (NATs). Unlike glucuronidation and sulfation, acetylation does not always increase water solubility but serves to terminate biological activity. uomus.edu.iqslideshare.net
Methylation: A minor pathway for xenobiotics, methylation involves the addition of a methyl group, catalyzed by methyltransferases. nih.govresearchgate.net
Glutathione (B108866) Conjugation: Electrophilic metabolites can be detoxified by conjugation with glutathione (GSH), a tripeptide with a reactive thiol (–SH) group. This reaction is catalyzed by glutathione S-transferases (GSTs) and is a crucial step in preventing reactive intermediates from damaging cellular macromolecules. uomus.edu.iqyoutube.com The resulting conjugates can be further processed into mercapturic acids before excretion. uomus.edu.iq
The reductive cleavage of the azo bond in chrysoidine (2,4-diaminoazobenzene) by azoreductases yields two primary aromatic amine metabolites. bohrium.comnih.gov The breaking of the N=N bond results in the formation of aniline (B41778) and 1,2,4-triaminobenzene. researchgate.net These aromatic amines are the substrates for the subsequent Phase I oxidation and Phase II conjugation reactions. nih.govnih.gov
Table 2: Overview of Chrysoidine Metabolic Transformations
| Phase | Reaction Type | Substrate | Key Enzymes | Product |
|---|---|---|---|---|
| Phase I | Azo-Reduction | Chrysoidine | Bacterial Azo-reductases | Aniline, 1,2,4-Triaminobenzene |
| Phase I | Oxidation (Hydroxylation) | Aniline, 1,2,4-Triaminobenzene | Cytochrome P450 (e.g., CYP1A1) | Hydroxylated Aromatic Amines |
| Phase II | Glucuronidation | Hydroxylated Metabolites | UGTs | Glucuronide Conjugates |
| Phase II | Sulfation | Hydroxylated Metabolites | SULTs | Sulfate Conjugates |
| Phase II | Acetylation | Amine Metabolites | NATs | Acetylated Amines |
| Phase II | Glutathione Conjugation | Reactive Metabolites | GSTs | Glutathione Conjugates |
Excretion and Detoxification of Metabolites
The ultimate goal of metabolism is the detoxification and elimination of the parent compound and its metabolites from the body. nih.gov The Phase II conjugation reactions are central to this detoxification process, as they convert reactive metabolites into stable, water-soluble compounds that can be easily excreted. uomus.edu.iqyoutube.com
The primary routes of excretion for these polar conjugates are through the kidneys into urine and via the liver into bile, which is then eliminated in the feces. merckvetmanual.com The increased water solubility of glucuronide, sulfate, and glutathione conjugates prevents their reabsorption in the renal tubules, facilitating their efficient removal. researchgate.netmerckvetmanual.com
Interestingly, studies involving the administration of chrysoidine to rats did not find evidence of mutagenic or pro-mutagenic products being excreted in either bile or urine. nih.gov This suggests that potentially genotoxic metabolites produced within liver cells (hepatocytes) either react within the cell or are effectively detoxified by Phase II conjugation pathways before they can be released into circulation and excreted. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2,4-Triaminobenzene |
| Acetyl-CoA |
| Aniline |
| Chrysoidine |
| Glucuronic acid |
| Glutathione |
| NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen) |
| NADPH (Nicotinamide adenine dinucleotide phosphate (B84403) + hydrogen) |
Lack of Mutagenic Metabolite Release from Hepatocytes In Vitro
In vitro studies using isolated liver cells have provided critical insights into the cellular processing of chrysoidine. When rat liver postmitochondrial supernatant (S9 fraction) was used, it successfully converted chrysoidine Y and chrysoidine R into products that were mutagenic to the Salmonella typhimurium strain TA100. nih.gov However, a different outcome was observed when intact rat hepatocytes were employed as the activation system. Despite chrysoidine inducing unscheduled DNA synthesis within these cells, a marker of DNA damage, there was no detectable release of mutagenic substances into the surrounding culture medium. nih.gov This suggests that while genotoxic metabolites are formed within the hepatocytes, they are contained and processed within the cell itself. nih.gov
Absence of Mutagenic Products in Bile or Urine In Vivo
Consistent with the in vitro findings using whole cells, in vivo studies in animal models have failed to detect mutagenic chrysoidine metabolites in excretory fluids. nih.gov Following the administration of chrysoidine Y to rats via intraperitoneal injection, subsequent analysis of their bile and urine showed no evidence of mutagenic or pro-mutagenic products. nih.gov This finding supports the hypothesis that reactive metabolites formed in the liver are not excreted in a way that would pose a systemic mutagenic risk through these major elimination pathways.
The following table summarizes the key findings from these toxicological assays.
| Assay System | Compound | Finding |
| In Vitro Rat Liver S9 | Chrysoidine Y & R | Conversion to mutagenic products detected. nih.gov |
| In Vitro Intact Rat Hepatocytes | Chrysoidine | No release of mutagenic metabolites detected. nih.gov |
| In Vivo Rat Model | Chrysoidine Y | No mutagenic products found in bile or urine. nih.gov |
Intracellular Reactivity and Detoxification Mechanisms
The collective evidence from both in vitro and in vivo studies points towards effective intracellular mechanisms for managing chrysoidine's reactive metabolites. The observation that genotoxic products are formed within hepatocytes but are not released suggests that they either react with intracellular components or are neutralized by detoxification pathways before they can be exported from the cell. nih.gov The ultimate mutagenic forms are considered unlikely to be acetoxyarylamines, as the S9-derived mutagens were active in an acetylation-deficient bacterial strain (TA98/1,8-DNP6). nih.gov This indicates that the genotoxic activity is largely independent of bacterial acetylation processes.
QSAR Modeling for Carcinogenic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activities of chemicals, including their carcinogenic potential, based on their molecular structure. nih.gov These models are built by identifying mathematical relationships between the structural properties of a set of known chemicals and their experimentally determined carcinogenic effects. nih.gov
For predicting carcinogenicity, QSAR models are developed using large datasets of compounds with known carcinogenic potencies, such as the Carcinogenic Potency Database (CPDB). nih.govresearchgate.net Various machine learning algorithms and different types of chemical "fingerprints" or descriptors are used to construct the models. nih.gov The predictive performance of these models is rigorously evaluated through statistical methods like 5-fold cross-validation and external validation on separate sets of chemicals. nih.govresearchgate.net
Key statistical parameters are used to assess the reliability of QSAR models for carcinogenicity prediction.
| Statistical Metric | Description | Typical Performance |
| Accuracy | The proportion of correct predictions (both carcinogens and non-carcinogens). | Training set accuracy can be high (e.g., 89-91%), while test set accuracy is typically lower (e.g., 69-73%). nih.govresearchgate.net |
| Sensitivity | The ability to correctly identify carcinogens (true positive rate). | Often a key focus for public safety, with values around 75% being reported for some models. nih.govresearchgate.net |
| Specificity | The ability to correctly identify non-carcinogens (true negative rate). | Can range from approximately 61% to 69% in test sets. nih.govresearchgate.net |
| CCR (Correct Classification Rate) | The average of sensitivity and specificity. | A CCR value of 0.65 has been used as a cutoff for selecting reliable QSAR models. nih.gov |
While QSAR provides a valuable tool for prioritizing chemicals for further testing, it is generally considered a screening or ranking tool rather than a replacement for experimental bioassays. nih.govresearchgate.net
Environmental Fate and Degradation of Chrysoidine
Degradation Pathways in Various Media
Azo dyes, including Chrysoidine, are generally known to be resistant to biodegradation under many environmental conditions mdpi.comresearchgate.net. This resistance is a key factor in their persistence in ecosystems. The complex structure of these dyes makes them difficult for many microorganisms to break down efficiently.
Chrysoidine exhibits high photo-stability in pure water scbt.com. However, its decomposition by light can be significantly accelerated in the presence of natural humic materials, likely through oxidation by singlet oxygen or oxy-radicals scbt.com. While stable under certain light conditions, studies on sonocatalytic degradation, which can involve light and ultrasound, demonstrate that the molecule can be broken down under specific energetic conditions mdpi.comresearchgate.net. Forced degradation studies, which involve deliberate exposure to light, are a method used to understand the pathways of photodegradation and identify potential breakdown products rdlaboratories.compharmatechassociates.com.
Hydrolysis, a reaction with water that cleaves chemical bonds, is a common degradation pathway for many chemical compounds, particularly those containing ester or amide functional groups pharmaceutical-journal.compharmacy180.com. While Chrysoidine can undergo hydrolysis, this pathway is generally considered minor compared to other degradation processes like reductive cleavage, especially under typical environmental pH conditions. The stability of the azo bond and the aromatic rings to hydrolysis means that other mechanisms are more significant in its environmental breakdown.
Reductive degradation is a significant pathway for the breakdown of azo dyes like Chrysoidine. This process involves the cleavage of the characteristic azo bond (-N=N-). One studied method for this is the use of sulphite ions (SO₃²⁻) in an acidic aqueous phase dergipark.org.trresearchgate.net. This chemical reduction effectively breaks the molecule into smaller, less colored aromatic amines dergipark.org.tr.
The reductive degradation of Chrysoidine Y dye (CYD) with sulphite ions has been studied to determine its reaction kinetics and stoichiometry dergipark.org.trresearchgate.net.
Stoichiometry : The reaction between Chrysoidine and sulphite ions proceeds with a 1:1 stoichiometry dergipark.org.trresearchgate.net.
| Parameter | Order | Notes |
|---|---|---|
| Respect to Chrysoidine (CYD) | First-Order | Rate is directly proportional to the concentration of the dye. dergipark.org.trresearchgate.net |
| Respect to Sulphite (SO₃²⁻) | First-Order | Rate is directly proportional to the concentration of the sulphite ion. dergipark.org.trresearchgate.net |
| Overall Reaction Order | Second-Order | The sum of the individual orders. dergipark.org.trresearchgate.net |
| Effect of [H⁺] | Positive | Increased proton concentration accelerates the reaction rate. dergipark.org.trresearchgate.net |
The reductive cleavage of the azo bond in Chrysoidine by sulphite ions results in the formation of simpler aromatic compounds. The primary products identified from this degradation pathway are aniline (B41778) and a sulphonic acid derivative dergipark.org.trresearchgate.net. The formation of these products confirms the breakdown of the original dye molecule into its constituent aromatic amine components.
| Reactant | Degradation Products | Stoichiometry (CYD:SO₃²⁻) |
|---|---|---|
| Chrysoidine Y (CYD) | Aniline, Sulphonic Acid | 1:1 dergipark.org.trresearchgate.net |
Reductive Degradation (e.g., with Sulphite Ions)
Influence of pH and Ionic Strength
Information specifically detailing the influence of pH and ionic strength on the degradation of Chrysoidine by manganese oxides was not available in the search results. However, the oxidation rates of organic compounds by manganese oxides are generally dependent on solution conditions such as pH rsc.orgnih.gov. For various organic dyes, the degradation efficiency by manganese oxides has been shown to increase with a decrease in solution pH researchgate.net. For instance, in the degradation of other dyes, acidic environments were found to improve the process mdpi.com.
Mechanistic Studies (e.g., Outer-Sphere Mechanism)
Specific mechanistic studies detailing an outer-sphere mechanism for the degradation of Chrysoidine by manganese oxides could not be retrieved from the available search results. Generally, organic contaminants are known to undergo oxidation on the surface of manganese oxides rsc.orgnih.gov. Computational studies on manganese-catalyzed reactions have identified outer-sphere pathways for certain processes, where an external base coordinates to the metal center before the reaction proceeds rsc.org.
Advanced Degradation and Remediation Technologies
Sonocatalytic Degradation with Metal Oxide Catalysts (e.g., NiFe2O4)
Ultrasound-assisted catalytic degradation has been demonstrated as an effective technology for the remediation of Chrysoidine dye from wastewater. The use of nickel ferrite (NiFe2O4) as a sonocatalyst, particularly when synthesized using an ultrasound-assisted co-precipitation method, has shown significant potential. This synthesis method yields catalysts with smaller particle sizes and improved crystalline structures, which enhances their catalytic efficacy. In one study, an ultrasonically prepared NiFe2O4 catalyst achieved 45.68% degradation of Chrysoidine, which was notably higher than the 29.45% degradation obtained using a conventionally prepared catalyst under the same optimized conditions.
Optimization of Process Parameters (e.g., Ultrasonic Power, Duty Cycle, pH, Catalyst Loading)
The efficiency of the sonocatalytic degradation of Chrysoidine is highly dependent on several key process parameters. Research has focused on optimizing these variables to maximize degradation rates.
pH: The acidity of the solution plays a crucial role. Degradation of Chrysoidine increases as the solution becomes more acidic. In one study, degradation rose from 5.08% at a pH of 9 to 39.49% at a pH of 3. A pH of 3 was identified as the optimal condition for the process.
Ultrasonic Power: Higher ultrasonic power generally leads to better degradation efficiency. Degradation was observed to increase from 27.03% at 80 W to 45.68% at 120 W.
Duty Cycle: The ultrasonic duty cycle, which represents the percentage of time the ultrasound is active, also impacts performance. Degradation nearly doubled from 29.05% to 39.48% when the duty cycle was increased from 50% to 70%, which is attributed to enhanced cavitation activity.
Catalyst Loading: The concentration of the NiFe2O4 catalyst is another critical factor.
Under fully optimized conditions (120 W ultrasonic power, 70% duty cycle, pH 3, and 0.5 g/L catalyst loading over 160 minutes), a maximum degradation of 45.01% was achieved using the catalyst alone.
| Parameter | Condition | Chrysoidine Degradation (%) |
|---|---|---|
| pH | 9 | 5.08 |
| pH | 5 | 15.06 |
| pH | 4 | 34.03 |
| pH | 3 | 39.49 |
| Ultrasonic Power | 80 W | 27.03 |
| Ultrasonic Power | 100 W | 42.56 |
| Ultrasonic Power | 120 W | 45.68 |
| Duty Cycle | 50% | 29.05 |
| Duty Cycle | 70% | 39.48 |
Kinetic Modeling of Degradation
The degradation of Chrysoidine dye via the sonocatalytic process using a NiFe2O4 catalyst has been observed to follow second-order kinetics. This kinetic model helps in understanding the rate at which the degradation reaction proceeds and is essential for designing and scaling up wastewater treatment processes.
Enhancement with Additional Oxidants (e.g., Hydrogen Peroxide)
To significantly accelerate the degradation process, additional oxidants like hydrogen peroxide (H2O2) can be introduced into the sonocatalytic system. Hydrogen peroxide works synergistically with ultrasound to enhance the production of highly reactive hydroxyl radicals, which are potent oxidizing agents.
The addition of H2O2 dramatically improves the degradation efficiency. Without it, the degradation was around 45%, but this increased to 65.12% with the addition of 50 ppm of H2O2. The optimal loading was found to be 75 ppm of H2O2, which resulted in a maximum degradation of 92.83% rsc.orgresearchgate.netresearchgate.net. However, increasing the concentration further to 100 ppm led to a slight decrease in degradation to 83.41%, suggesting that an excessive amount of the oxidant can have a scavenging effect on the radicals rsc.org.
The fully optimized process, including the addition of hydrogen peroxide, achieved 92.83% degradation under the following conditions: 75 ppm H2O2 loading, pH 3, 70% duty cycle, 120 W power output, 0.5 g/L catalyst loading, and 160 minutes of reaction time rsc.orgmdpi.com.
| H₂O₂ Loading (ppm) | Chrysoidine Degradation (%) |
|---|---|
| 0 | ~45.0 |
| 50 | 65.12 |
| 75 | 92.83 |
| 100 | 83.41 |
Adsorption-Based Removal Strategies
Adsorption has emerged as a highly effective and widely studied method for the removal of Chrysoidine from aqueous solutions due to its efficiency, simplicity of design, and cost-effectiveness. arabjchem.org This strategy involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials have been investigated for their potential to adsorb Chrysoidine, ranging from conventional adsorbents like activated charcoal to low-cost waste materials and novel nanomaterials.
Activated charcoal, also known as activated carbon (AC), is a well-established adsorbent for dye removal due to its high surface area, porous structure, and significant adsorption capacity. tandfonline.comhumg.edu.vn Experimental studies have demonstrated the effectiveness of AC in adsorbing Chrysoidine from aqueous solutions. tandfonline.com The process is influenced by several operational parameters, including adsorbent dose, initial dye concentration, contact time, pH, and temperature. tandfonline.comtandfonline.com It has been observed that the percentage of Chrysoidine adsorption increases with an increase in the adsorbent dose, which is attributed to the greater availability of adsorption sites. tandfonline.comtandfonline.com
The adsorption of Chrysoidine onto activated charcoal has been found to follow the Freundlich adsorption isotherm, suggesting a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. tandfonline.comtandfonline.com Kinetic studies indicate that the adsorption process is well-described by a pseudo-second-order model, which implies that chemisorption may be the rate-limiting step. tandfonline.comtandfonline.com
In the quest for more economical and sustainable water treatment solutions, various low-cost waste materials have been investigated as potential adsorbents for Chrysoidine. These materials are often abundant, readily available, and require minimal processing, making them attractive alternatives to commercial activated carbon.
Activated Sawdust: Sawdust, a readily available byproduct from wood industries, has shown promise for Chrysoidine removal. semanticscholar.org Both raw and chemically activated sawdust have been studied, with activated sawdust exhibiting higher adsorption efficiency. semanticscholar.org The adsorption process is exothermic, with lower temperatures favoring removal. semanticscholar.org Studies have shown that the adsorption of Chrysoidine onto sawdust can be described by the Langmuir adsorption model. semanticscholar.org
Bottom Ash and Fly Ash: Bottom ash, a waste product from coal-fired power plants, has been effectively used for the removal of Chrysoidine Y. sigmaaldrich.comorientjchem.orgresearchsolutions.com The adsorption capacity is influenced by factors such as pH, temperature, and particle size. sigmaaldrich.comorientjchem.org Similarly, fly ash, another byproduct of coal combustion, has been utilized as an adsorbent for Chrysoidine R. researchgate.netnih.gov The adsorption process onto fly ash has been found to be exothermic and follows pseudo-first-order kinetics. nih.gov
De-oiled Soya: De-oiled soya, an agricultural waste product, has also been identified as an effective adsorbent for Chrysoidine Y. sigmaaldrich.comresearchsolutions.com The monolayer adsorption capacity for de-oiled soya has been determined using Langmuir analysis, and kinetic studies suggest a pseudo-second-order model. vilniustech.ltresearchgate.net
Raw Cork and Calcium Alginate Entrapped Cork: Natural cork has been investigated for its ability to adsorb Chrysoidine. arabjchem.orgarabjchem.org To improve its handling and application, cork can be entrapped in a calcium alginate gel matrix. arabjchem.orgarabjchem.org This encapsulation not only facilitates the use of the sorbent but can also enhance its adsorption capacity, particularly at lower pH values where the alginate can contribute to binding the positively charged Chrysoidine molecules. arabjchem.orgresearchgate.net The maximum sorption for both raw and entrapped cork is typically observed at a neutral pH. arabjchem.orgresearchgate.net
The following table summarizes the maximum adsorption capacities of some waste materials for Chrysoidine.
| Adsorbent | Chrysoidine Type | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Bottom Ash | Chrysoidine Y | 7.27 x 10⁻⁵ mol/g | vilniustech.ltresearchgate.net |
| De-oiled Soya | Chrysoidine Y | 3.35 x 10⁻⁵ mol/g | vilniustech.ltresearchgate.net |
| Pistachio Shell | Chrysoidine Y | 79.37 | cumhuriyet.edu.tr |
Recent research has focused on the development of novel adsorbent materials with enhanced properties for the removal of Chrysoidine. These materials often leverage the unique characteristics of nanomaterials and functionalized polymers to achieve higher adsorption capacities and faster removal rates.
Graphene Oxide Nanocomposites: Graphene oxide (GO)-based nanocomposites have shown significant potential for Chrysoidine removal. For instance, a magnetic graphene oxide nanocomposite (GO-Fe3O4) exhibited a high adsorption capacity of 344.83 mg/g for Chrysoidine Y. researchgate.net The magnetic properties of this composite allow for easy separation from the solution after adsorption. researchgate.net Another study explored a magnetic chitosan/graphene oxide (MCTS/GO) nanocomposite, which demonstrated a maximum adsorption capacity of approximately 700 mg/g for Chrysoidine Y. sierrajournals.com
Copper Sulfide (B99878) Nanoparticles on Activated Carbon: The loading of copper sulfide nanoparticles onto activated carbon (CuS-NP-AC) has been shown to create an efficient adsorbent for the accelerated removal of Chrysoidine G, particularly when assisted by ultrasound. rsc.org This nanomaterial has demonstrated a high adsorption capacity of 89.3 mg/g. rsc.org
Dialdehyde Cellulose Fabric Membranes: Dialdehyde cellulose fabric (DACF) membranes, fabricated through the oxidation of cellulose, have been employed for the chemical adsorption of Chrysoidine. mdpi.com The adsorption mechanism relies on the Schiff base reaction between the amino groups of the Chrysoidine molecule and the aldehyde groups on the membrane surface. mdpi.com These membranes have a maximum adsorption capacity of 46.29 mg/g for Chrysoidine. mdpi.com
To understand the mechanism of Chrysoidine adsorption onto various materials, experimental data are often analyzed using adsorption isotherm models and kinetic models.
Adsorption Isotherms:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has been successfully applied to describe the adsorption of Chrysoidine on materials like activated sawdust and dialdehyde cellulose fabric membranes. semanticscholar.orgmdpi.com
Freundlich Isotherm: This empirical model is used for adsorption on heterogeneous surfaces and assumes that the adsorption energy is not uniform. The adsorption of Chrysoidine on activated charcoal and pistachio shells has been shown to fit the Freundlich isotherm well. tandfonline.comcumhuriyet.edu.tr
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
Kinetic Models:
Pseudo-First-Order Model: This model describes adsorption in the initial stages and is based on the assumption that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The adsorption of Chrysoidine on fly ash has been found to obey this model. nih.gov
Pseudo-Second-Order Model: This model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. This model has been found to provide the best correlation for the adsorption of Chrysoidine onto a wide range of materials, including pistachio shells, activated charcoal, magnetic graphene oxide nanocomposites, and copper sulfide nanoparticles on activated carbon. tandfonline.comcumhuriyet.edu.trresearchgate.netrsc.org
The table below provides a summary of the applicable isotherm and kinetic models for the adsorption of Chrysoidine on various adsorbents.
| Adsorbent | Adsorption Isotherm | Kinetic Model | Reference |
|---|---|---|---|
| Activated Charcoal | Freundlich | Pseudo-Second-Order | tandfonline.com |
| Activated Sawdust | Langmuir | - | semanticscholar.org |
| Bottom Ash | Langmuir | Pseudo-Second-Order | vilniustech.ltresearchgate.net |
| De-oiled Soya | Langmuir | Pseudo-Second-Order | vilniustech.ltresearchgate.net |
| Pistachio Shell | Freundlich | Pseudo-Second-Order | cumhuriyet.edu.tr |
| Magnetic Graphene Oxide Nanocomposite | Langmuir | Pseudo-Second-Order | researchgate.net |
| Copper Sulfide Nanoparticles on AC | Langmuir | Second-Order | rsc.org |
The economic feasibility of an adsorption process is significantly enhanced if the adsorbent can be regenerated and reused for multiple cycles. For activated charcoal saturated with Chrysoidine, a technique known as surfactant-enhanced carbon regeneration (SECR) has been explored. tandfonline.com This method involves using surfactants to desorb the dye from the spent carbon. tandfonline.com Studies have shown that for a pH-sensitive dye like Chrysoidine, using a cationic surfactant is more effective for desorption than altering the pH of the solution, as it helps to maintain the color of the dye. tandfonline.com The adsorbent material from pistachio shells could be regenerated with 1.2 M CH3COOH with a 43% yield and can be reused for several cycles without a significant loss in efficiency. cumhuriyet.edu.tr
The efficiency of Chrysoidine adsorption is significantly influenced by various environmental parameters.
pH: The pH of the solution plays a crucial role in the adsorption of Chrysoidine. For many adsorbents, including activated charcoal and ordered mesoporous carbon, adsorption is more favorable in basic or neutral conditions. tandfonline.comtandfonline.comdeswater.com In acidic pH, active sites on the adsorbent can become blocked by hydrogen ions, leading to a reduction in adsorption. tandfonline.com For instance, with activated charcoal, the percentage of Chrysoidine removal decreased significantly as the pH dropped from 11.1 to 2.6. tandfonline.comtandfonline.com Conversely, for cork entrapped in calcium alginate, a lower pH of 4 resulted in a higher adsorption capacity compared to raw cork, suggesting a cooperative binding effect from the alginate. arabjchem.orgresearchgate.net
Contact Time: The percentage of adsorption generally increases with contact time until equilibrium is reached. tandfonline.com For activated charcoal, equilibrium for initial Chrysoidine concentrations in the range of 100–400 mg/L was attained in about 80 minutes. tandfonline.com
Temperature: The effect of temperature on Chrysoidine adsorption depends on the nature of the adsorbent and the adsorption process. For some materials like raw sawdust and fly ash, the adsorption process is exothermic, meaning that a decrease in temperature favors higher removal efficiency. semanticscholar.orgnih.gov
Concentration: The initial concentration of Chrysoidine can also affect the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, until the saturation of the available adsorption sites. deswater.com However, the percentage of removal may decrease at higher concentrations. nih.gov
Chemical Coagulation Approaches
Chemical coagulation is a widely used and effective physicochemical process for treating textile wastewater containing dyes like Chrysoidine. ijstm.comscispace.com The process involves adding chemical coagulants to the effluent, which destabilizes the colloidal dye particles by neutralizing their surface charges. This allows the particles to aggregate, forming larger flocs that can be easily removed through sedimentation or filtration. scispace.com
Commonly used coagulants include inorganic salts such as alum, ferric sulfate, ferrous sulfate, and ferric chloride. scispace.com More advanced, pre-hydrolyzed coagulants like Polyaluminium chloride (PACl) and Polyferric chloride (PFCl) have also been shown to be highly effective for decolonization. nih.gov The effectiveness of coagulation is highly dependent on several factors, most notably the pH of the solution and the dosage of the coagulant. ijstm.com For cationic dyes, the process is often more efficient at lower pH values. ijstm.com
While direct studies detailing the chemical coagulation of Chrysoidine are not extensively documented in the provided research, the principles and effectiveness of this method have been demonstrated for various other dyes, which serves as a strong indicator of its potential applicability. The process works by precipitating the dye compounds rather than decomposing them, which avoids the formation of potentially harmful intermediates. ijstm.com However, a significant drawback is the production of a considerable volume of chemical sludge that requires proper disposal. ijstm.com
Table 1: Research Findings on Dye Removal by Chemical Coagulation
| Dye Type | Coagulant | Optimal pH | Coagulant Dosage | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Disperse Blue 79 | Water Treatment Residuals (Aluminum-based) | 3 | 3,000 mg/L | ~88% | ijstm.com |
| General Textile Dyes | Polyaluminium chloride (PACl), Polyferric chloride (PFCl) | Not Specified | Not Specified | Effective Decolorization | nih.gov |
Phytoremediation Potential (e.g., Parthenium hysterophorus)
Phytoremediation is an eco-friendly and cost-effective technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including synthetic dyes. The invasive weed Parthenium hysterophorus has been identified as a promising candidate for phytoremediation due to its rapid growth, high biomass, and ability to accumulate various pollutants. nih.govorientjchem.org This plant can absorb and accumulate contaminants like heavy metals and dyes from polluted soil and water. nih.govresearchgate.netgjesm.net
While specific studies on the phytoremediation of Chrysoidine using Parthenium hysterophorus are not detailed in the available literature, the plant's proven efficacy against other dye types, including an azo dye (Congo red), points to its potential for treating Chrysoidine-contaminated effluents. nepjol.info The unpalatable nature of P. hysterophorus to herbivores is an additional advantage, as it helps prevent the entry of accumulated toxins into the food chain. orientjchem.orgresearchgate.net
Table 2: Research Findings on Phytoremediation of Dyes using Parthenium hysterophorus Extracts
| Dye Name | Plant Part Used | Incubation Conditions | Maximum Decolorization (%) | Reference |
|---|---|---|---|---|
| Congo Red | Leaf Extract | 40°C for 90 minutes | 55.8% | nepjol.info |
Advanced Synthesis Methodologies of Chrysoidine
Conventional Synthetic Routes (e.g., Coupling Aniline (B41778) to m-Phenylenediamine)
The conventional synthesis of chrysoidine (Basic Orange 2) primarily involves the diazotization of aniline followed by a coupling reaction with m-phenylenediamine (B132917). This method is a classic example of azo dye synthesis, a process that has been industrially utilized since the late 19th century. britannica.combritannica.comabu.edu.ng
The synthesis typically begins with the treatment of aniline with nitrous acid in an acidic medium to form the diazonium salt. britannica.comiipseries.org This highly reactive diazonium ion then undergoes an electrophilic aromatic substitution reaction with m-phenylenediamine. britannica.combritannica.comabu.edu.ng The coupling usually occurs at the positions para to the amino groups on the m-phenylenediamine ring, leading to the formation of the azo linkage and the chrysoidine molecule. britannica.com This route was historically significant as it represented one of the first successful commercial syntheses of an azo dye for wool, dating back to 1875. britannica.combritannica.comabu.edu.ng
Oxidative Polymerization (Chemical and Enzymatic)
Beyond simple coupling, chrysoidine can also undergo polymerization through oxidative processes, both chemical and enzymatic. This approach allows for the formation of polymeric structures incorporating the chrysoidine moiety. Studies have explored these polymerization routes to synthesize poly(chrysoidine) with potentially different properties compared to the monomer.
Research has delineated both enzymatically and oxidatively driven polycondensation of chrysoidine, resulting in polymers referred to as poly(chry-enz) and poly(chry-ox), respectively. researchgate.netdntb.gov.uaresearchgate.net These methods yield polymers with distinct molecular structures, with differences observed, for instance, in the cyclization process during enzymatic polymerization. researchgate.netdntb.gov.ua
Data comparing the molecular weights of polymers obtained through these methods indicate that the number-average molecular weight of poly(chry-ox) is typically higher than that of poly(chry-enz). researchgate.netdntb.gov.ua
Novel Synthetic Approaches for Derivatives (e.g., Haptens with Spacer Arms for Immunoassay Development)
Novel synthetic strategies for chrysoidine derivatives have been developed, particularly for applications such as the creation of haptens for immunoassay development. Haptens are small molecules that elicit an immune response only when coupled to a larger carrier molecule. ucanr.edu Designing appropriate hapten structures is crucial for generating high-quality antibodies for sensitive and specific immunoassays. mdpi.com
In the context of chrysoidine, derivatives with varying spacer arm lengths have been synthesized. mdpi.com For example, derivatives with one-carbon and two-carbon atom spacer lengths have been modified at the para position of the azo bond. mdpi.com The position and length of the spacer arm are considered important factors for successful antibody production. mdpi.com These synthesized haptens, bearing functional groups like carboxylic acids at the end of the spacer, can be covalently coupled with carrier proteins such as bovine serum albumin (BSA) or ovalbumin (OVA) to produce immunogens and coating antigens for ELISA development. mdpi.com
The synthesis of such derivatives is vital for creating sensitive detection methods for chrysoidine, especially in contexts where its presence is restricted or banned. mdpi.com
Spectroscopic Characterization of Synthesized Compounds
Spectroscopic techniques are indispensable for confirming the structures and characterizing the properties of synthesized chrysoidine and its derivatives, including the polymers obtained through oxidative polymerization.
Techniques such as Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy have been utilized to elucidate the molecular structures of both chrysoidine and its polymerized forms (poly(chry-enz) and poly(chry-ox)). researchgate.netdntb.gov.uaresearchgate.net UV-Vis spectroscopy, for instance, can be used to determine the concentration of chrysoidine G. invivochem.commedchemexpress.commedchemexpress.com
Further characterization of polymerized chrysoidine has involved techniques like photoluminescence (PL) measurements, which can reveal intense light emissions upon irradiation, and cyclic voltammetry (CV) to assess electrochemical properties, including HOMO-LUMO energy levels and electrochemical band gaps. researchgate.netdntb.gov.ua Scanning electron microscopy (SEM) has also been employed to study the surface morphology of the synthesized polymers, revealing differences in structure based on the polymerization method. researchgate.netdntb.gov.ua
These spectroscopic and analytical methods provide critical data for confirming successful synthesis and understanding the chemical and physical properties of the synthesized chrysoidine compounds.
Analytical Methods and Detection of Chrysoidine
Chromatographic Techniques
Chromatographic methods are instrumental for the separation, identification, and quantification of Chrysoidine, providing reliable and accurate results. nih.gov These techniques are foundational in confirmatory analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Chrysoidine. The separation is typically achieved on a reversed-phase C18 column. mfa.org Following separation, detection can be performed by various detectors, most notably a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
A DAD measures the absorbance of the eluent over a range of wavelengths, allowing for the identification of Chrysoidine based on its retention time and UV-Vis spectrum. When coupled with mass spectrometry, HPLC-MS provides a higher degree of specificity and sensitivity. The mass spectrometer identifies the compound based on its mass-to-charge ratio, offering structural confirmation. researchgate.net In one validated method, the detection and quantification limits for HPLC were 6.4 ng/mL and 14.6 ng/mL, respectively, with a retention time of 7.0 minutes. nih.govresearchgate.net
Interactive Table: HPLC Methods for Chrysoidine Detection
| Parameter | Description | Source |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 5µm particle size) | mfa.org |
| Mobile Phase | Gradient of triethylamine (TEA) buffer and methanol | mfa.org |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) with Electrospray Ionization (ESI) | mfa.orgresearchgate.net |
| Retention Time | ~7.0 minutes | nih.gov |
| Limit of Detection (LOD) | 6.4 ng/mL | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 14.6 ng/mL | nih.govresearchgate.net |
For highly sensitive and rapid trace analysis of Chrysoidine, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique utilizes columns with smaller particle sizes than conventional HPLC, resulting in faster analysis times and improved resolution. The coupling with tandem mass spectrometry (MS/MS) allows for extremely selective and sensitive detection, making it ideal for analyzing complex matrices like aquaculture products. nih.govresearchgate.net
In a typical UPLC-MS/MS method, muscle tissues are extracted with ethyl acetate, and after a clean-up step, the extract is injected into the system. nih.gov Chromatography is performed on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net The analysis is often completed within 6 minutes. nih.gov This method has demonstrated a significantly lower limit of quantification, reported to be 0.25 ng/g. nih.govresearchgate.net
Interactive Table: UPLC-MS/MS Parameters for Chrysoidine Analysis
| Parameter | Description | Source |
|---|---|---|
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | nih.gov |
| Sample Preparation | Alkaline extraction with ethyl acetate, followed by defatting with n-hexane | nih.govresearchgate.net |
| Column | C18 | nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | nih.gov |
| Detection | Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) | nih.gov |
| Run Time | ~6 minutes | nih.gov |
| Limit of Quantification (LOQ) | 0.25 ng/g | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust method for the confirmatory determination of Chrysoidine. researchgate.net Due to the low volatility of Chrysoidine, a derivatization step is necessary to make it suitable for GC analysis. This is typically achieved by reacting the extracted compound with acetic anhydride. researchgate.net
Sample preparation involves extraction with a solvent like methanol, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using an octadecyl sorbent. researchgate.net After derivatization, the sample is analyzed by GC-MS. A method developed for fish samples reported a detection limit of 2.3 μg/kg and a quantification limit of 7.7 μg/kg. researchgate.net Another study cited a GC-MS detection limit of 2.3 ng/g. researchgate.net
Immunoanalytical Methods
Immunoanalytical methods, particularly ELISA, have emerged as valuable tools for the rapid screening of Chrysoidine. researchgate.net They offer high sensitivity, cost-effectiveness, and high throughput compared to traditional chromatographic techniques. researchgate.net
An Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for the detection of Chrysoidine. nih.gov Specifically, a highly sensitive and specific indirect competitive ELISA (icELISA) format has proven effective. nih.govnih.gov In this format, Chrysoidine in a sample competes with a fixed amount of enzyme-labeled Chrysoidine or a Chrysoidine-protein conjugate for binding to a limited number of specific antibody sites, which are typically coated on a microtiter plate. The signal produced is inversely proportional to the amount of Chrysoidine in the sample.
The performance of a developed icELISA was enhanced by using a heterologous assay format, which involves using different hapten structures for the immunogen and the coating antigen. nih.govresearchgate.net This strategy resulted in an assay with a 50% inhibitory concentration (IC50) of 0.33 ng/mL and a limit of detection (LOD) of 0.04 ng/mL. nih.govresearchgate.netnih.gov The results from this ELISA method have shown a good correlation with those obtained by HPLC analysis. nih.gov
Interactive Table: Performance of icELISA for Chrysoidine Detection
| Parameter | Value | Source |
|---|---|---|
| Assay Format | Heterologous Indirect Competitive ELISA (icELISA) | nih.govnih.gov |
| IC50 (50% Inhibitory Concentration) | 0.33 ng/mL | nih.govresearchgate.netnih.gov |
| LOD (Limit of Detection) | 0.04 ng/mL | nih.govresearchgate.netnih.gov |
| Limit of Quantitation (LOQ) | 0.09 to 4.9 ng/mL | nih.govresearchgate.netnih.gov |
| Cross-Reactivity | Low cross-reactivity with structurally related dyes | nih.gov |
The development of a specific immunoassay for a small molecule like Chrysoidine requires it to be made immunogenic. This is achieved by covalently coupling it to a larger carrier protein, a process that first involves the synthesis of a hapten. A hapten is a modified version of the target molecule (Chrysoidine) that contains a functional group allowing it to be linked to a protein. nih.gov
For the Chrysoidine immunoassay, two different haptens were synthesized with spacer arms of varying lengths. nih.govnih.gov These spacer arms are crucial as they project the hapten away from the carrier protein, making it more accessible to the immune system. The haptens, which have a carboxylic acid group at the end of the spacer, are then activated and covalently coupled to carrier proteins. nih.gov Bovine Serum Albumin (BSA) is commonly used to create the immunogen (the substance used to immunize animals to produce antibodies), while Ovalbumin (OVA) is often used to prepare the coating antigen (the substance coated onto the ELISA plate). nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA), including Indirect Competitive ELISA (icELISA)
Antibody Characterization (e.g., Specificity, Cross-Reactivity)
Immunoassays, such as the indirect competitive enzyme-linked immunosorbent assay (icELISA), have been developed for the sensitive detection of Chrysoidine. A critical aspect of developing such an assay is the characterization of the antibody's specificity and cross-reactivity with structurally related compounds.
In one study, a polyclonal antibody was produced and its cross-reactivity was evaluated against Chrysoidine and other similar dyes and compounds. The assay demonstrated high specificity for Chrysoidine. The highest recognition after Chrysoidine itself was for the synthesized haptens used in the antibody development process. researchgate.netnih.gov Structurally related azo dyes and other compounds showed minimal to no cross-reactivity, with values generally below 0.2%. researchgate.net This high specificity is crucial for accurately detecting Chrysoidine without interference from other substances that may be present in a sample. researchgate.netnih.gov The low or non-existent recognition of other dyes is attributed to significant differences in molecular structure compared to Chrysoidine. researchgate.net
Interactive Data Table: Antibody Cross-Reactivity against Chrysoidine
| Compound | IC50 (nmol/L) | Cross-Reactivity (%) |
|---|---|---|
| Chrysoidine | 1.33 | 100.0 |
| Hapten 1 | 0.78 | 169.8 |
| Hapten 2 | 1.05 | 127.0 |
| Auramine O | 797.81 | 0.2 |
| Acid Yellow 23 | >10000 | ≤0.01 |
| Orange II | >10000 | ≤0.01 |
| Azorubine | >10000 | ≤0.01 |
| Melamine | >10000 | ≤0.01 |
Data sourced from Molecules, 2011. researchgate.net
Detection Limits and Recovery Rates
The performance of an analytical method is often defined by its detection limits and the efficiency of analyte recovery from a sample matrix. For the icELISA method developed for Chrysoidine, a heterologous assay format yielded the best performance. The 50% inhibitory concentration (IC50) was determined to be 0.33 ng/mL, with a limit of detection (LOD) of 0.04 ng/mL. nih.govnih.gov The limit of quantitation (LOQ), defined as the concentration range for 20%–80% inhibition, was found to be from 0.09 to 4.9 ng/mL. nih.gov
When this immunoassay was applied to fortified soybean milk film samples, the recovery rates were high, ranging from 102.1% to 106.5%. nih.govresearchgate.net High-performance liquid chromatography (HPLC) methods have also been established, with one method reporting a limit of detection of approximately 0.02 mg/kg for Chrysoidine in food samples. researchgate.net Another study utilizing gas chromatography-mass spectrometry (GC-MS) for determination in fish reported a detection limit of 2.3 μg/kg and a quantification limit of 7.7 μg/kg. rsc.org
Interactive Data Table: Detection Limits and Recovery of Chrysoidine
| Analytical Method | Matrix | Limit of Detection (LOD) | Recovery Rate (%) |
|---|---|---|---|
| icELISA | Soybean Milk Film | 0.04 ng/mL | 102.1 - 106.5 |
| HPLC | Food | ~0.02 mg/kg | 72.3 - 96.5 |
| GC-MS | Fish | 2.3 μg/kg | Not specified |
Data sourced from Molecules, 2011 and Food Science, 2011. nih.govresearchgate.net
Spectroscopic Methods
Spectroscopic techniques are fundamental in the identification and structural elucidation of chemical compounds, including Chrysoidine.
UV-Vis Absorption Spectroscopy
UV-Visible absorption spectroscopy is a common technique for the analysis of azo dyes like Chrysoidine, owing to their chromophoric azo group (-N=N-). The concentration of Chrysoidine G can be determined using this method. nih.govlibretexts.org Chrysoidine exhibits a characteristic absorbance peak in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) for Chrysoidine is reported to be at 440 nm. google.com Studies on Chrysoidine R, a related compound, also show a major absorption band with a wavelength maximum around 440 nm to 446 nm in aqueous solutions. mdpi.comrsc.org This absorption is responsible for its orange color. The interaction of this compound with certain metal ions, such as cobalt, can lead to changes in its UV-Vis absorption spectrum, a principle that is exploited in sensor development. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation patterns. rsc.org Various MS-based methods, particularly those coupled with liquid chromatography (LC-MS), are used for the detection and confirmation of Chrysoidine in different samples. acgpubs.org
While the use of GC-MS and LC-MS for identifying Chrysoidine is documented, detailed reports on the specific fragmentation patterns of the parent Chrysoidine molecule (C.I. 11270) are scarce in the available literature. However, analysis of a related methylated form, Chrysoidine R (C.I. 11320), has shown it is susceptible to a specific type of degradation that results in the addition of a carbon atom and the formation of a five-membered ring, a change that can be monitored by mass spectrometry. hmdb.ca
Colorimetric Sensor Development (e.g., for Cobalt Ion Detection)
This compound (CG) has been successfully employed as a colorimetric chemosensor for the rapid and selective detection of cobalt ions (Co²⁺). google.commdpi.com This application is based on the specific interaction between this compound and cobalt ions, which induces a visible color change. mdpi.comdntb.gov.ua
The detection mechanism involves the formation of a 1:1 complex between the this compound chemosensor and cobalt ions. mdpi.com This complexation causes a distinct color transition from yellow to light orange, which can be observed by the naked eye within seconds. mdpi.comdntb.gov.uaresearchgate.net The sensor demonstrates high selectivity for cobalt, with no significant interference from a variety of other metal ions. google.commdpi.com
Under optimized conditions, this colorimetric assay has a visual detection limit of 2 ppm. mdpi.comresearchgate.net Using a spectrophotometer to measure the change in the UV-Vis absorbance spectrum (specifically the ratio of absorbance at 460 nm to 380 nm), a lower detection limit of 0.1 ppm can be achieved. mdpi.comdntb.gov.uaresearchgate.net The sensor exhibits a linear response range for cobalt from 0.4 ppm to 1.0 ppm. mdpi.com An additional advantage of this system is its reversibility; the sensor can regain its original state after treatment with chelating agents, allowing for potential reuse. mdpi.com
Sample Preparation Techniques for Various Matrices (e.g., Aquaculture Products, Food Samples, Textiles)
The accurate detection of chrysoidine in diverse materials necessitates effective sample preparation to isolate the analyte from complex matrices that can interfere with analytical measurements. The choice of technique is highly dependent on the nature of the sample, whether it be biological tissues like fish, processed foods, or fibrous materials such as textiles. Common goals of these preparation methods include extraction of the target compound, removal of interfering substances (clean-up), and concentration of the analyte to detectable levels.
Aquaculture and Food Products
Due to its potential illegal use as a coloring agent in fish and other food products, several methods have been developed for the extraction and clean-up of chrysoidine from these matrices. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are among the most common approaches.
A rapid and sensitive method for chrysoidine quantification in aquaculture products involves an initial alkaline treatment of the muscle tissue with sodium hydroxide, followed by extraction with ethyl acetate. nih.govresearchgate.net This LLE procedure is followed by evaporation of the solvent and a defatting step using n-hexane to remove lipids, which are common interfering substances in biological samples. nih.govresearchgate.net
Another established technique utilizes a dispersive solid-phase extraction (d-SPE) clean-up, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. In one application for fish samples, chrysoidine was first extracted with methanol. researchgate.net An aliquot of the extract was then subjected to a d-SPE clean-up step using an octadecyl (C18) sorbent to remove matrix interferences before derivatization and analysis. researchgate.net The QuEChERS approach is noted for improving laboratory efficiency and is suitable for a wide range of compounds.
For food colorants in general, SPE is a widely used technique for pre-concentration and clean-up. sid.ir The process typically involves conditioning the SPE cartridge, loading the sample extract, washing away impurities, and finally eluting the target analytes with a small volume of a strong solvent. lodz.plbutlerov.com For solid food samples, an initial ultrasound-assisted solvent extraction may be employed to release the dye from the matrix before proceeding with SPE. sid.ir
Textiles
Sample preparation for dye analysis in textiles, particularly historical samples, presents unique challenges due to the small sample sizes and the need to preserve the object's integrity. ed.ac.uk While methods are not always specific to chrysoidine, general dye extraction techniques can be applied. These methods often involve micro-destructive techniques where a very small sample is consumed for the analysis. ed.ac.uk
Extraction from textile fibers can be performed using various solvents. One method involves an initial extraction with a heated oxalic acid/water/methanol mixture, followed by filtration and washing. ed.ac.uk For certain types of dyes, a subsequent extraction with dimethyl sulfoxide (DMSO) may be necessary to ensure complete recovery. ed.ac.uk The goal is to efficiently remove the dye from the fiber matrix with minimal degradation while achieving high recovery rates. ed.ac.uk
The following table summarizes various sample preparation techniques for chrysoidine and other dyes in different matrices as reported in research literature.
Interactive Data Table: Sample Preparation Techniques for Chrysoidine
| Matrix | Sample Preparation Method | Key Steps & Reagents | Analytical Method |
|---|---|---|---|
| Aquaculture Products (Fish Muscle) | Liquid-Liquid Extraction (LLE) | Alkalinization (NaOH), extraction (ethyl acetate), evaporation, defatting (n-hexane). nih.govresearchgate.net | UPLC-MS/MS |
| Fish | Dispersive Solid-Phase Extraction (d-SPE) | Extraction (methanol), d-SPE clean-up (octadecyl sorbent), evaporation, derivatization (acetic anhydride). researchgate.net | GC-MS |
| Food Samples (General) | Solid-Phase Extraction (SPE) | For solid samples, initial solvent extraction (e.g., methanol/ammonium (B1175870) hydroxide). SPE clean-up. sid.irbutlerov.com | HPLC-DAD |
Regulatory and Health Impact Assessments of Chrysoidine
International Agency for Research on Cancer (IARC) Monographs
The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has evaluated the carcinogenicity of chrysoidine. In its comprehensive monographs, IARC provides a classification based on the strength of evidence from studies in humans and experimental animals, as well as other relevant data.
Chrysoidine is classified by IARC as a Group 3 agent, which means it is "not classifiable as to its carcinogenicity to humans". who.inttn.gov This classification was determined in Supplement 7 of the IARC Monographs in 1987, upholding a previous evaluation from Volume 8 in 1975. tn.govhiaconnect.edu.au A Group 3 classification indicates that the evidence of carcinogenicity is inadequate in humans and limited in experimental animals. who.int
It is also noted that chrysoidine was found to be mutagenic to bacteria. who.int
IARC Carcinogenicity Classification for Chrysoidine
| Agency | Classification | Description |
|---|
National and Regional Regulatory Status and Restrictions (e.g., Australia, China, EU, US)
The regulatory status of chrysoidine varies across different countries and regions, reflecting diverse approaches to chemical management and risk assessment.
Australia: In Australia, chrysoidine is listed on the Australian Inventory of Industrial Chemicals (AICIS). tn.gov The National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the predecessor to AICIS, conducted a human health tier II assessment for chrysoidine base and its salts. cdc.gov The assessment identified chrysoidine as a hazardous substance, classifying it as a Category 3 mutagen with the risk phrase "Possible risk of irreversible effects". cdc.gov It is also classified as harmful if swallowed, irritating to the skin, and posing a risk of serious eye damage. cdc.gov While there were no outright restrictions on its importation or use at the time of the assessment, NICNAS recommended further risk management actions. cdc.gov These recommendations included considering changes to the Poisons Standard to manage risks to public health from potential use in products like hair dyes and managing workplace health and safety through appropriate classification and labeling. cdc.gov
European Union (EU): In the European Union, chrysoidine is subject to restrictions under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. communitycommons.org Specifically, it is listed in Annex XVII, which imposes restrictions on the manufacturing, placing on the market, and use of certain dangerous substances, mixtures, and articles. iaia.org Substances classified as carcinogenic, mutagenic, or toxic to reproduction (CMR) categories 1A or 1B are restricted for supply to the general public above certain concentration limits. nih.gov While chrysoidine is not currently classified as a CMR 1A or 1B substance under the CLP Regulation, its mutagenic properties warrant attention. There is no harmonized EU legislation that specifically regulates colorants used in food contact materials, though general safety requirements under Framework Regulation (EC) No 1935/2004 apply. camh.ca
United States (US): In the United States, chrysoidine is listed on the Toxic Substances Control Act (TSCA) Inventory. iaia.org The Occupational Safety and Health Administration (OSHA) considers it a hazardous substance under its Hazard Communication Standard (29 CFR 1910.1200). hiaconnect.edu.au However, chrysoidine is not approved by the Food and Drug Administration (FDA) for use as a color additive in food, drugs, or cosmetics. who.inteu-parc.euiaia.org The FDA maintains a strict premarket approval system for all color additives to ensure their safety for intended uses. eu-parc.euiaia.org There are no specific national emission standards for hazardous air pollutants (NESHAPs) from the Environmental Protection Agency (EPA) that explicitly name chrysoidine. who.int
China: Specific regulations pertaining directly to chrysoidine in China are not readily available in the reviewed sources. China has a complex system for chemical regulation, including the "China REACH" framework for new chemical substances and a Catalogue of Hazardous Chemicals. epa.gov There are also specific regulations for textile dyes and precursor chemicals. inchem.orgnih.gov Azo dyes are a subject of regulation in textiles, with bans on certain carcinogenic amines that can be released from them. nih.gov Without a direct mention of chrysoidine in these regulations, its status would depend on whether it falls under a broader category of regulated substances, such as specific hazardous chemicals or banned azo dyes upon degradation.
Summary of Regional Regulatory Status
| Region/Country | Regulatory Body/Regulation | Status/Restriction |
|---|---|---|
| Australia | AICIS/NICNAS | Classified as hazardous (mutagenic, harmful, skin/eye irritant); Risk management recommended, especially for hair dyes. cdc.gov |
| European Union | REACH (Annex XVII) | Subject to restrictions on its use and placing on the market. communitycommons.orgiaia.org |
| United States | FDA | Not approved for use in food, drugs, or cosmetics. who.inteu-parc.euiaia.org |
| OSHA | Considered a hazardous substance. hiaconnect.edu.au |
| China | - | No specific information found on chrysoidine; general regulations on hazardous chemicals and azo dyes exist. epa.govinchem.orgnih.gov |
Health Impact Assessments (HIA) in Public Health Policy
Health Impact Assessment (HIA) is a systematic process that uses an array of data sources and analytic methods and considers input from stakeholders to determine the potential effects of a proposed policy, plan, program, or project on the health of a population and the distribution of those effects within the population. who.int HIA provides recommendations on monitoring and managing those effects. who.int
HIA frameworks provide a structured approach to assessing potential health impacts. While various frameworks exist, they generally share a common set of procedural steps. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) outline a similar multi-stage process. who.intcdc.gov
Common Stages of a Health Impact Assessment
| Stage | Description |
|---|---|
| Screening | Determines whether an HIA is necessary and would be useful for a particular proposal. It quickly assesses the health relevance of the policy or project. who.intcdc.gov |
| Scoping | Defines the boundaries of the HIA, including the potential health effects to be considered, the populations that may be affected, and the plan for conducting the assessment. who.intcdc.gov |
| Assessment (Appraisal) | Involves collecting and analyzing data to identify and characterize the potential health impacts. This is the core of the HIA, where both qualitative and quantitative evidence is gathered to estimate the effects on different population groups. who.intcdc.gov |
| Recommendations | Practical and evidence-based suggestions are developed to mitigate negative health impacts and enhance positive ones. These recommendations are directed at decision-makers. who.intcdc.gov |
| Reporting | The findings and recommendations of the HIA are communicated to decision-makers, stakeholders, and the public in a clear and accessible format. who.intcdc.gov |
| Monitoring and Evaluation | Tracks the implementation of the recommendations and evaluates the effectiveness of the HIA in influencing the decision-making process and impacting health outcomes. who.intcdc.gov |
Methodologies used within this framework are diverse and can be adapted to the specific context and available resources. They often involve a combination of:
Literature reviews: To gather existing evidence on the health effects of similar proposals or exposures.
Risk assessment: A systematic approach to quantify the burden of disease or injury resulting from specific risk factors, such as exposure to a chemical substance. who.int
Community engagement: Involving stakeholders, including the public and vulnerable groups, to gather qualitative data and ensure that the HIA addresses their concerns. cdc.gov
Data analysis: Utilizing both qualitative and quantitative data to predict the direction and magnitude of health impacts. cdc.gov
The effectiveness of an HIA is determined by its ability to influence decision-making processes to better protect and promote public health. Evaluating this effectiveness is a critical component of the HIA cycle.
The influence of HIAs on policy can be observed in several ways:
Informing Decision-Makers: HIAs provide comprehensive information that allows policymakers to consider the health consequences of their decisions alongside economic and environmental factors. tn.gov This can lead to the modification of proposals to include health-promoting features or to mitigate potential harms. iaia.org
Promoting Inter-sectoral Collaboration: The HIA process often brings together stakeholders from various sectors, such as health, environment, and industry, fostering a more integrated approach to policymaking. who.int
Enhancing Community Participation: By actively involving affected communities, HIAs can empower residents and ensure their health concerns are heard and addressed in the policy-making process. cdc.govwho.int
Improving Health Equity: A key focus of HIA is to assess the differential impacts on various population subgroups, with a particular emphasis on vulnerable populations. This helps in developing policies that reduce health inequalities. who.intwho.int
Case studies, such as those conducted by the U.S. EPA, demonstrate the practical application of HIA in influencing decisions on projects ranging from school renovations to community revitalization plans. epa.gov The success of an HIA is often defined not just by the direct adoption of all its recommendations, but also by its broader impact on raising awareness of health issues, improving stakeholder relationships, and embedding health considerations into future decision-making. nih.gov The ultimate goal is to ensure that policies and projects "do no harm" to population health and, where possible, actively improve it. camh.ca
Q & A
Q. What are the key physicochemical properties of Chrysoidine that influence experimental design?
Chrysoidine (C₁₂H₁₂N₄) has a molecular weight of 212.25 g/mol, a melting point of 118–118.5°C (decomposition at 235°C), and a logP value of 4.428, indicating moderate hydrophobicity . Its solubility varies significantly with solvent: it is sparingly soluble in water but dissolves well in organic solvents like DMSO and PEG300. Researchers should prioritize solvent compatibility with biological systems (e.g., using 0.5% CMC-Na for oral administration studies) and account for thermal stability during storage .
Q. How can researchers determine the solubility and stability of Chrysoidine in experimental formulations?
Methodological steps include:
- Preparing stock solutions in DMSO (e.g., 50 mg/mL) and diluting with solvents like PEG300, Tween 80, or saline to achieve working concentrations .
- Conducting stability assays via UV-Vis spectroscopy to monitor absorbance changes over time, particularly under varying pH and temperature conditions .
- Validating formulations using HPLC to ensure compound integrity post-dilution .
Q. What strategies are recommended for conducting a literature review on Chrysoidine’s biochemical interactions?
- Use specialized databases like SciFinder and Web of Science to retrieve primary studies on Chrysoidine-protein binding kinetics or toxicity profiles .
- Filter results to include peer-reviewed articles and exclude non-academic sources (e.g., patents, industrial reports).
- Apply systematic review frameworks (e.g., PICO) to structure search terms: Population (proteins like albumin), Intervention (Chrysoidine binding), Comparison (other organic ions), and Outcome (binding constants, thermodynamic parameters) .
Q. How to design a basic binding assay for studying Chrysoidine-protein interactions?
- Use equilibrium dialysis or ultrafiltration to separate protein-bound and free Chrysoidine .
- Measure unbound dye concentration spectrophotometrically at λₘₐₓ = 480 nm.
- Apply the Langmuir adsorption isotherm to calculate binding constants (k), with n (binding sites per protein) derived from saturation curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Chrysoidine with serum albumin?
Discrepancies in k values (e.g., 3.1 × 10² vs. higher/lower values in other studies) may arise from:
- Variations in experimental conditions (pH, ionic strength, temperature) affecting electrostatic interactions .
- Differences in protein purification methods (e.g., residual lipids in albumin preparations).
- Use of alternative analytical models (e.g., Scatchard plots vs. direct curve fitting). Validate data by replicating protocols from Klotz et al. (1947) and comparing time-to-equilibrium metrics (e.g., 24 hours for stable measurements) .
Q. What advanced techniques validate Chrysoidine’s interaction mechanisms with hemocyanin or albumin?
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy (ΔH) and entropy (ΔS) changes during binding to distinguish electrostatic vs. hydrophobic interactions .
- Molecular Dynamics Simulations: Model Chrysoidine’s docking sites on albumin using software like AutoDock Vina, cross-referenced with experimental n values .
- Circular Dichroism (CD): Assess conformational changes in proteins post-Chrysoidine binding .
Q. How to ensure reproducibility in Chrysoidine toxicity or pharmacokinetic studies?
- Document detailed protocols for compound preparation (e.g., DMSO:Corn oil ratios) and storage conditions (−80°C for long-term stability) .
- Include negative controls (e.g., solvent-only groups) to rule out excipient effects.
- Adhere to reporting standards for in vivo studies (ARRIVE guidelines), specifying animal models, dosing regimens, and ethical approvals .
Q. What computational approaches predict Chrysoidine’s metabolic pathways or environmental persistence?
- QSAR Modeling: Use tools like EPI Suite to estimate biodegradation rates based on molecular descriptors (e.g., logP, tPSA) .
- Density Functional Theory (DFT): Calculate redox potentials to predict degradation products under UV light or microbial action .
- Meta-Analysis of Existing Data: Aggregate ADME/PK results (e.g., liver protein binding: 23.8 µmol/kg after 7 days in mice) to identify trends .
Q. How to address ethical considerations in Chrysoidine research involving biological systems?
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensure studies minimize animal usage and prioritize in vitro models where possible .
- Disclose conflicts of interest (e.g., funding sources) and adhere to chemical safety protocols (e.g., PPE for handling carcinogenic azo dyes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
